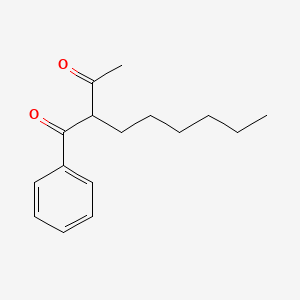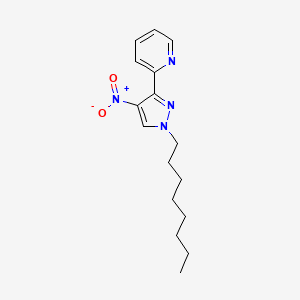
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-nitro-1-octyl-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: 2-(4-Amino-1-octyl-1H-pyrazol-3-yl)pyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Complex heterocyclic compounds.
科学的研究の応用
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and pyridine rings provide structural rigidity and facilitate binding to molecular targets.
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the nitro and octyl groups.
4-Nitro-1-octyl-1H-pyrazole: Lacks the pyridine ring.
2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Similar but lacks the octyl group.
Uniqueness
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the nitro and octyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and pyridine rings makes it a versatile compound for various applications.
特性
CAS番号 |
192711-36-7 |
|---|---|
分子式 |
C16H22N4O2 |
分子量 |
302.37 g/mol |
IUPAC名 |
2-(4-nitro-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-4-5-6-9-12-19-13-15(20(21)22)16(18-19)14-10-7-8-11-17-14/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChIキー |
PETMYHRXGSAHBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


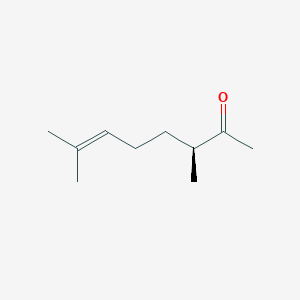


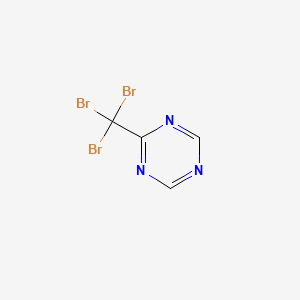
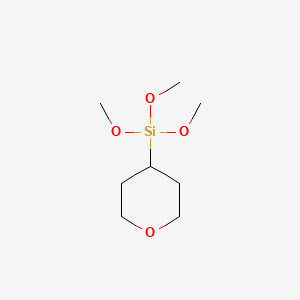
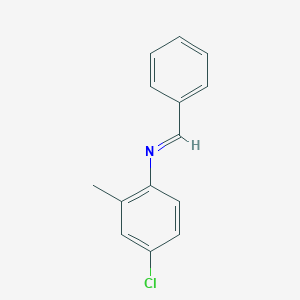
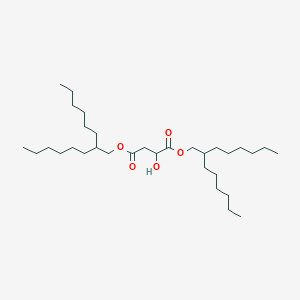
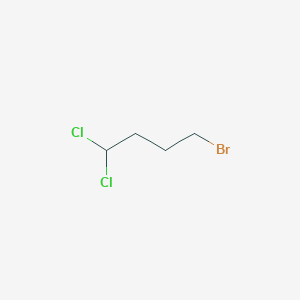

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
